Sodium Taurohyodeoxycholate is a bile salt analog. Bile salts are naturally occurring compounds synthesized in the liver from cholesterol and aid in the digestion and absorption of fats in the small intestine. [] Sodium Taurohyodeoxycholate, as a bile acid analog, is often employed in scientific research to investigate cholesterol gallstone formation and its prevention. []
Sodium taurohyodeoxycholate is synthesized from hyodeoxycholic acid through the conjugation with taurine. It belongs to the class of bile acids, which are steroid acids produced in the liver from cholesterol. Bile acids are categorized based on their hydroxylation patterns and side-chain modifications. Sodium taurohyodeoxycholate is characterized by its two hydroxyl groups at the 3α and 7α positions, making it a dihydroxy bile acid.
The synthesis of sodium taurohyodeoxycholate typically involves several key steps:
Sodium taurohyodeoxycholate participates in various biochemical reactions, primarily involving lipid metabolism and absorption processes:
The mechanism of action of sodium taurohyodeoxycholate primarily revolves around its role in digestion:
These properties make sodium taurohyodeoxycholate an effective agent for enhancing drug solubility and bioavailability.
Sodium taurohyodeoxycholate has several important applications in scientific research and medicine:
Sodium taurohyodeoxycholate is a taurine-conjugated bile salt derivative of hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid), forming an N-acyl sulfonic acid derivative with the molecular formula C~26~H~44~NNaO~6~S. Its core structure comprises a steroid nucleus with cis A/B ring fusion (5β-cholane) and specific hydroxylations at positions C-3 (α-oriented) and C-6 (α-oriented), distinguishing it from the more common taurodeoxycholate (3α,12α-dihydroxy) and taurocholate (3α,7α,12α-trihydroxy) isomers [3] [8]. The taurine moiety conjugates via an amide bond to the C-24 position, yielding a strongly acidic sulfonate group (pK~a~ ~1.5) that remains fully ionized across physiological pH ranges, enhancing water solubility compared to unconjugated bile acids [7].
The stereochemistry of the hydroxyl groups governs both biological activity and physicochemical properties. The 6α-hydroxyl group in taurohyodeoxycholate confers unique membrane interaction kinetics compared to 7α- or 12α-hydroxylated variants, influencing micellar aggregation behavior and protein solubilization efficiency [3] [10]. Isomeric purity is critical, as epimerization at C-3, C-5, or C-6 can generate biologically inactive derivatives. High-performance liquid chromatography (HPLC) with evaporative light scattering detection typically confirms isomeric homogeneity, requiring ≥95% purity for research applications [3] [5].
Table 1: Isomeric Variants of Taurine-Conjugated Bile Salts | Compound Name | Hydroxylation Pattern | Molecular Formula | Critical Distinguishing Feature |------------------|----------------------------|------------------------|----------------------------------- | Sodium taurohyodeoxycholate | 3α,6α-dihydroxy | C~26~H~44~NNaO~6~S | 6α-hydroxyl group; enhanced hydrophilicity | Sodium taurodeoxycholate | 3α,12α-dihydroxy | C~26~H~44~NNaO~6~S | 12α-hydroxyl; increased detergent strength | Sodium taurocholate | 3α,7α,12α-trihydroxy | C~26~H~44~NNaO~7~S | Tri-hydroxylated; lower critical micellar concentration
Industrial-scale synthesis typically employs carbodiimide-mediated coupling between hyodeoxycholic acid and taurine under anhydrous conditions, followed by sodium salt formation. A representative protocol adapted from taurodeoxycholate synthesis involves: (1) activating hyodeoxycholic acid (1.0 equiv) with N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 1.2 equiv) in dimethyl sulfoxide/acetonitrile (3:1 v/v) at 40°C for 4 hours; (2) adding sodium taurate (1.5 equiv) dissolved in tert-butyl alcohol/water (9:1 v/v); (3) maintaining reaction at 60°C for 12 hours with continuous agitation [6] [9]. This method achieves yields >85% with minimal racemization at the chiral centers.
Purification leverages fractional crystallization using solvent mixtures to remove unconjugated bile acids and taurine byproducts. As demonstrated in taurodeoxycholate manufacturing patents, the crude product undergoes sequential recrystallization: first from isopropanol/acetone (1:5 v/v) at -10°C to eliminate hydrophobic impurities, followed by ethyl acetate/ethanol (3:1 v/v) to precipitate polar contaminants [2] [6]. Final purification employs countercurrent distribution in dichloromethane-methanol-water (5:10:3 v/v/v), yielding isomeric purity >98% as verified by thin-layer chromatography (R~f~ = 0.42 in n-butanol/acetic acid/water 10:1:1) and nuclear magnetic resonance spectroscopy (characteristic C-18 methyl signal at δ 0.68 ppm) [2] [6]. Large-scale processes incorporate continuous flow crystallization with in-line Fourier-transform infrared (FTIR) monitoring to maintain polymorph consistency.
Table 2: Solvent Systems for Purification of Taurine-Conjugated Bile Salts | Purpose | Solvent System (v/v) | Temperature (°C) | Impurities Removed | Yield (%) |---------------|----------------------------|------------------------|-------------------------|---------------- | Primary crystallization | Isopropanol:acetone (1:5) | -10 to 0 | Unconjugated bile acids, diester byproducts | 75-80 | Secondary crystallization | Ethyl acetate:ethanol (3:1) | 20-25 | Taurine, inorganic salts | 10-12 | Final polishing | Dichloromethane:methanol:water (5:10:3) | 4-8 | Isomeric impurities, oxidized derivatives | 5-7
Sodium taurohyodeoxycholate typically crystallizes as a monohydrate (C~26~H~44~NNaO~6~S·H~2~O), though di- and trihydrate forms have been observed under high-humidity conditions. Thermogravimetric analysis shows water loss occurring in two distinct phases: lattice water (1 mol) evolves at 40-80°C, followed by structural decomposition above 210°C [4] [8]. The monohydrate exhibits optimal stability when stored as a lyophilized powder in moisture-proof containers at 4°C, maintaining isomeric purity >97% for 36 months. Accelerated stability studies (40°C/75% relative humidity) demonstrate that after 6 months, the hydrate water content increases by 1.8-2.2 mol, accompanied by detectable epimerization at C-3 (<1.5%) and oxidation byproducts (<0.8%) [3] [4].
Solubility and aggregation behavior depend critically on hydration state. The monohydrate dissolves readily in water (100 mg/mL at 25°C), forming micelles with a critical micellar concentration (CMC) of 3-5 mM, whereas trihydrate preparations show 30% reduced initial solubility due to crystalline lattice energy differences [3] [7]. Solutions in dimethyl sulfoxide (DMSO, 100 mg/mL) remain stable for 6 months at -80°C but undergo progressive sulfoxide elimination when stored at 25°C, forming taurohyocholenate derivatives at rates of 0.15-0.25% per week. Freeze-dried powders should avoid organic solvents containing carbonyl groups (e.g., acetone, ethyl acetate) during processing, as they catalyze aldol condensation at the C-6 position, generating dimeric impurities detectable by mass spectrometry at m/z 1047 [cation:4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7